
2-(3-Bromopropyl)-1,3-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropyl)-1,3-dichlorobenzene is an organic compound characterized by the presence of a bromopropyl group attached to a dichlorobenzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by the introduction of a propyl group. One common method is the reaction of 1,3-dichlorobenzene with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(3-Bromopropyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The dichlorobenzene ring can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
科学研究应用
2-(3-Bromopropyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromopropyl)-1,3-dichlorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The dichlorobenzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- 2-(3-Chloropropyl)-1,3-dichlorobenzene
- 2-(3-Bromopropyl)-1,4-dichlorobenzene
- 2-(3-Bromopropyl)-1,3-dibromobenzene
Uniqueness
2-(3-Bromopropyl)-1,3-dichlorobenzene is unique due to the specific positioning of the bromopropyl group and the dichlorobenzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
属性
CAS 编号 |
14573-25-2 |
|---|---|
分子式 |
C9H9BrCl2 |
分子量 |
267.97 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI 键 |
MITJLSURCWPHGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)


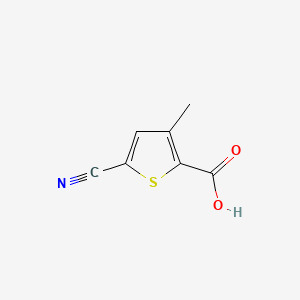
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
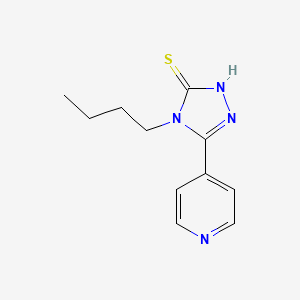
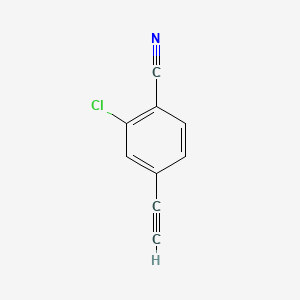
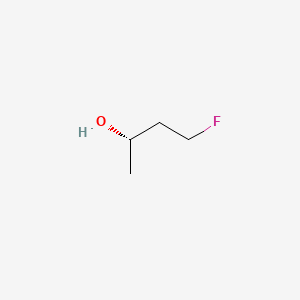
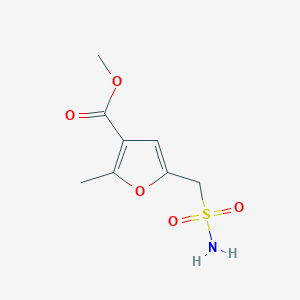
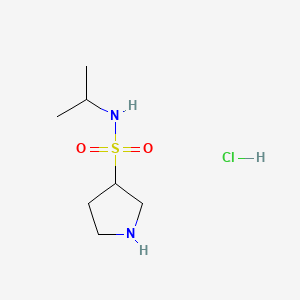
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

